molecular formula C14H29N3O2 B7915131 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915131
M. Wt: 271.40 g/mol
InChI Key: KWCIKMBORCMPHT-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate ester to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid ethyl ester
  • [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid methyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester provides greater steric hindrance compared to the ethyl or methyl esters.
  • Reactivity: The tert-butyl ester is generally more stable and less prone to hydrolysis compared to the ethyl or methyl esters.
  • Applications: The unique steric properties of the tert-butyl ester may make it more suitable for certain applications, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)11-12-5-8-17(9-6-12)10-7-15/h12H,5-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCIKMBORCMPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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